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Isorhamnetin 3-gentiobioside

Cat. No.: B13398869
M. Wt: 640.5 g/mol
InChI Key: GPZLFWVUSQREQH-UHFFFAOYSA-N
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Description

General Context of Flavonoid Glycosides in Academic Research

Flavonoid glycosides are a major class of secondary metabolites ubiquitously found in the plant kingdom. encyclopedia.pubsioc-journal.cn They are characterized by a flavonoid aglycone (the non-sugar part) linked to one or more sugar moieties. encyclopedia.pubresearchgate.net This glycosylation enhances their solubility and stability. Academic research has extensively focused on these compounds due to their vast structural diversity and wide range of reported biological activities. encyclopedia.pubelsevierpure.comtandfonline.com Flavonoids are categorized into several subclasses, including flavonols, flavones, flavanones, isoflavones, anthocyanidins, and catechins. encyclopedia.pub Research has explored their roles in plant physiology, such as pigmentation, UV protection, and defense against pathogens. oup.com Moreover, their potential health benefits for humans have been a significant area of investigation. encyclopedia.pubplos.org

Significance of Isorhamnetin (B1672294) Glycosides as Natural Products in Research

Isorhamnetin glycosides are a specific group of flavonol glycosides where the aglycone is isorhamnetin (3,4′,5,7-tetrahydroxy-3′-methoxyflavone). encyclopedia.pubencyclopedia.pub These compounds are primarily extracted from various edible and medicinal plants, including Hippophae rhamnoides (sea buckthorn), Opuntia ficus-indica (prickly pear), and Ginkgo biloba. encyclopedia.pubencyclopedia.pub The structural variations within isorhamnetin glycosides arise from the type, number, and linkage of sugar molecules attached to the isorhamnetin core. researchgate.netencyclopedia.pub Researchers have shown considerable interest in isorhamnetin glycosides for their potential biological and pharmacological properties, such as antioxidant, anti-inflammatory, and anticancer activities. encyclopedia.pubencyclopedia.pubtaylorandfrancis.comnih.gov

Specific Research Focus on Isorhamnetin 3-Gentiobioside within the Flavonol Class

This compound is a specific isorhamnetin glycoside that has been the subject of targeted research. It has been identified in various plants, including Astragalus altaicus, Swiss Chard (Beta vulgaris subspecies cycla), and as an indicator component in senna (Cassia angustifolia). researchgate.netinvivochem.comoup.com Research on this particular compound often involves its isolation, structural elucidation, and the investigation of its biological effects in various experimental models. researchgate.netoup.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O17 B13398869 Isorhamnetin 3-gentiobioside

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLFWVUSQREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Natural Occurrence and Botanical Distribution

Identification of Isorhamnetin (B1672294) 3-Gentiobioside in Specific Plant Species

Descurainia sophia, commonly known as flixweed or herb sophia, is a plant in the Brassicaceae family. cal-ipc.orgcabidigitallibrary.org Research has confirmed the presence of Isorhamnetin 3-gentiobioside in this species.

Astragalus altaicus, a member of the Leguminosae family, has been identified as a source of this compound. medchemexpress.com A study focused on the bioassay-guided isolation of antioxidants from the n-butanol extract of Astragalus altaicus successfully isolated this compound along with rutin (B1680289) and narcissin. researchgate.net The compound's structure was confirmed using mass spectroscopy and NMR spectroscopy. researchgate.net

While specific research directly identifying this compound in tomatoes (Lycopersicon esculentum, also known as Solanum lycopersicum) is not prevalent in the provided results, tomatoes are known to contain various flavonoids, including the aglycone isorhamnetin. nih.govwikipedia.orgechocommunity.org The flavonoid profile of tomatoes can be complex and is influenced by various factors.

This compound belongs to a larger class of isorhamnetin glycosides, which are widespread in the plant kingdom. encyclopedia.pub These compounds are often found together in various plant species.

Opuntia ficus-indica (Prickly Pear Cactus): The cladodes and fruits of Opuntia ficus-indica are rich sources of isorhamnetin glycosides. mdpi.comnih.govcabidigitallibrary.org Studies have identified several isorhamnetin glycosides in this plant, including isorhamnetin-3-O-glucosyl-rhamnosyl-rhamnoside (IGRR) and isorhamnetin-3-O-glucosyl-rhamnoside (IGR). cabidigitallibrary.org These glycosides are considered chemotaxonomic markers for the species. nih.gov

Hippophae rhamnoides (Sea Buckthorn): The berries and leaves of sea buckthorn contain a variety of flavonol glycosides, with isorhamnetin glycosides being predominant. mdpi.comnih.gov Identified compounds include isorhamnetin-3-glucoside, isorhamnetin-3-rutinoside, and isorhamnetin-3-neohesperidoside. mdpi.comtechscience.com

Ginkgo biloba : The leaves of Ginkgo biloba are a well-known source of flavonoid glycosides, including those of isorhamnetin, quercetin (B1663063), and kaempferol (B1673270). nih.govnih.gov Isorhamnetin and its glycosides are among the bioactive constituents of this plant. scielo.brmdpi.com

Typha orientalis Presl (Oriental Bulrush): While not as extensively detailed in the provided search results, pollen of the Typha species is a known source of flavonoids.

Geographical and Ecological Distribution of this compound-Containing Plants

The plants known to contain this compound and its related glycosides are found across diverse geographical and ecological regions.

Descurainia sophia : Native to Europe and northern Africa, D. sophia has been introduced to North and South America, Asia, southern Africa, and New Zealand. cabidigitallibrary.orgusda.gov It is a highly adaptable plant found in a wide range of environments, from deserts to alpine ecosystems, and is common in disturbed areas such as roadsides, agricultural fields, and wastelands. cal-ipc.orgnativeplanttrust.orgagriculture.vic.gov.au It prefers well-drained sandy or stony soils. cal-ipc.org

Astragalus altaicus : This species is distributed in Central Asia, including Eastern Kazakhstan, Western Mongolia, and the Altai Republic. asu.rupensoft.netresearchgate.net It typically grows in sandy areas, pine forests, and steppe meadows. asu.ru The genus Astragalus is one of the largest in the plant kingdom and is widely distributed across the Northern Hemisphere. researchgate.netnih.gov

Lycopersicon esculentum : The tomato is native to western South America. wikipedia.orgvt.edu It was domesticated in Mesoamerica and is now cultivated globally in a vast number of cultivars. wikipedia.orgvt.edu As an escaped, cultivated plant, it can be found in various disturbed habitats like fallow fields and along waterways. illinoiswildflowers.info

Agronomic and Environmental Factors Influencing Compound Accumulation

The concentration of this compound and other flavonoids in plants is not static and can be influenced by a variety of agronomic and environmental factors. juniperpublishers.comd-nb.info

Light: Exposure to sunlight, particularly UV radiation, can significantly impact flavonoid content. mdpi.com Plants grown in open environments with full sunlight generally have higher flavonoid concentrations than those grown in greenhouses. mdpi.com UV-B radiation, for instance, has been shown to induce the production of flavonoids as a protective mechanism. nih.gov

Temperature: Temperature fluctuations can modulate the biosynthesis of secondary metabolites. plos.org High temperatures (above 30°C) can inhibit the formation of certain compounds like lycopene (B16060) in tomatoes, while potentially increasing others. frontiersin.org Conversely, low temperatures can sometimes induce the biosynthesis of flavonoids. plos.org

Water Availability: Drought stress is a significant environmental factor that can alter the physiological and biochemical characteristics of plants, often leading to an increased concentration of secondary metabolites, including flavonoids. mdpi.commaxapress.com

Soil Conditions and Fertilization: Soil fertility and management practices play a crucial role in the nutritional quality of crops and the accumulation of phytochemicals. mdpi.com For instance, a long-term study on tomatoes showed that organic farming practices, which led to increased soil organic matter, resulted in significantly higher levels of the flavonoid aglycones quercetin and kaempferol compared to conventional farming. nih.gov The availability of nutrients in the soil directly affects the plant's ability to produce secondary metabolites. mdpi.com

Plant Development Stage: The concentration of phytochemicals can vary during the growth period of a plant. mdpi.com In tomatoes, for example, flavonoid content can decrease as the fruit ripens off the vine. nih.gov The timing of harvest is therefore critical for obtaining the desired levels of specific compounds. scielo.br

Iii. Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices

Isorhamnetin (B1672294) 3-gentiobioside has been identified in several plant species, and its extraction is the foundational step for isolation. The choice of solvent and method is critical to efficiently retrieve the compound from the complex plant matrix.

Initial extraction is typically performed using polar solvents, leveraging the glycosidic nature of the compound. Common methods involve solid-liquid extraction with organic solvents such as ethanol (B145695) or methanol (B129727), often mixed with water. researchgate.netorientjchem.org For instance, research on Astragalus altaicus Bunge involved the use of an n-butanol extract for the subsequent isolation of flavonoids, including Isorhamnetin 3-gentiobioside. researchgate.netresearchgate.net In another case, a defatted aqueous extract of Beta vulgaris (red beetroot) was the starting point for isolating a flavonoid fraction containing the compound. ekb.eg The crude extract obtained contains a multitude of compounds, necessitating further purification.

Table 1: Plant Sources and Extraction Solvents for this compound

Plant Source Extraction Details Reference
Astragalus altaicus Bunge The n-butanol extract of the plant was used as the starting material for chromatographic separation. researchgate.netresearchgate.net
Beta vulgaris (Red beetroot) A defatted aqueous extract was prepared and subjected to chromatography. ekb.eg
Apricot (Prunus armeniaca) Pollen This compound was identified as the most abundant flavonoid. uliege.be
Swiss Chard (Beta vulgaris subsp. cycla) A phenolic fraction was obtained from a liquid chromatography extract for identification. nih.govresearchgate.net

Chromatographic Separation Strategies

Following initial extraction, various chromatographic methods are employed to separate this compound from other co-extracted phytochemicals. The strategy often involves a combination of different techniques to achieve high purity.

Column chromatography is a fundamental tool in the purification of flavonoids. Different stationary phases are selected based on their interaction with the compounds in the extract.

Polyamide Column Chromatography: This technique is effective for separating flavonoids. In the study of Beta vulgaris extract, a polyamide column was used, with elution starting with water, followed by water-methanol mixtures of decreasing polarity. ekb.eg Similarly, extracts from Rhamnus cathartica were fractionated on a polyamide column using a water-to-methanol gradient system. orientjchem.org

Silica (B1680970) Gel Column Chromatography: Silica gel is frequently used for preliminary fractionation of crude extracts. An efficient method for isolating antioxidants from Astragalus altaicus utilized silica gel column chromatography as an initial step. researchgate.netresearchgate.net The elution was performed using gradient solvent systems of chloroform-methanol and chloroform-methanol-water. researchgate.netresearchgate.net This step serves to enrich the target compounds before more refined purification.

Reversed-Phase (RP-C18) Chromatography: While not specifically detailed for this compound in the provided context, high-performance liquid chromatography (HPLC) with a reversed-phase C18 column is a standard method for analyzing isorhamnetin glycosides, typically using a mobile phase of acidic water and methanol or acetonitrile (B52724). mdpi.com

Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is widely used for the final purification of flavonoids. nih.govsigmaaldrich.com It is particularly effective at removing smaller impurities and separating compounds with similar polarities. In some procedures, fractions obtained from other chromatographic methods, like HSCCC or polyamide columns, are further purified on a Sephadex LH-20 column. researchgate.netorientjchem.org For example, fractions from a polyamide column were purified on Sephadex LH-20 using a water-methanol (90:10) eluent. orientjchem.org

Table 2: Column Chromatography Techniques for this compound Purification

Technique Stationary Phase Mobile Phase / Eluent Purpose Reference
Polyamide Column Chromatography Polyamide 6S Water followed by H₂O-MeOH mixtures of decreasing polarity. Fractionation of crude extract. orientjchem.orgekb.eg
Silica Gel Column Chromatography Silica Gel Chloroform-Methanol (100:1 to 5:1) and Chloroform-Methanol-Water (5:1:0.1 to 2:1:0.1). Preliminary separation before HSCCC. researchgate.netresearchgate.netresearchgate.net
Sephadex LH-20 Chromatography Sephadex LH-20 Water-Methanol (e.g., 90:10). Final purification of fractions. researchgate.netorientjchem.orgnih.gov

HSCCC is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative isolation of natural products, as it avoids the irreversible adsorption of samples onto a solid support. researchgate.netnih.gov

This method was successfully applied to isolate this compound from a crude fraction of Astragalus altaicus Bunge. researchgate.netresearchgate.net The selection of the two-phase solvent system, which is crucial for successful separation in HSCCC, was guided by preliminary analysis on thin-layer chromatography (TLC). researchgate.netnih.gov A single HSCCC run yielded high-purity this compound along with other flavonoids like rutin (B1680289) and narcissin. researchgate.netresearchgate.net

**Table 3: HSCCC Isolation of this compound from *Astragalus altaicus***

Parameter Details Reference
Starting Material 200 mg of crude sample (ABS-5 fraction) researchgate.netresearchgate.net
Solvent System Ethyl acetate-n-butanol-water (2:1:6, v/v/v) researchgate.netresearchgate.netresearchgate.net
Flow Rate 1.5 mL/min researchgate.netresearchgate.netresearchgate.net
Yield 20.8 mg researchgate.netresearchgate.net
Purity > 95% researchgate.net

Droplet counter-current chromatography (DCCC) is another form of all-liquid partition chromatography introduced in 1970. nih.govwikipedia.org The technique relies on the partitioning of a solute between a stream of droplets (mobile phase) and a surrounding stationary liquid phase, with gravity influencing the separation of the immiscible phases. wikipedia.org DCCC has been widely used to separate a variety of natural products, including flavone (B191248) glycosides. wikipedia.org While it is a suitable technique for this class of compounds, specific studies detailing the isolation of this compound using DCCC were not prominently found in the surveyed literature.

Purity Assessment and Enrichment Methodologies

The final step in the isolation process is to assess the purity of the obtained compound and confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to determine the purity of isolated flavonoids. mdpi.com For this compound isolated from Astragalus altaicus via HSCCC, HPLC analysis confirmed a purity of over 95%. researchgate.net

Following purification and purity assessment, the definitive identification of the compound's structure is accomplished using spectroscopic techniques. These include Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the precise arrangement of atoms within the molecule. researchgate.net

Chromatographic Quantification Techniques

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful tool for the analysis of flavonoid glycosides, offering significant advantages in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.com The technology utilizes columns packed with sub-2 µm particles, which facilitates rapid and highly efficient separations. akjournals.com

For the analysis of flavonol glycosides like this compound, reversed-phase columns, such as C18 variants, are commonly employed. akjournals.com The mobile phase typically consists of a binary solvent system, often involving acetonitrile or methanol and water, with an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency for mass spectrometry detection. akjournals.comwestminster.ac.uk Gradient elution is standard, allowing for the effective separation of a wide range of compounds with varying polarities within a single analytical run. akjournals.com

UPLC systems are frequently coupled with various detectors, most notably UV-Vis or Photodiode Array (PDA) detectors and Mass Spectrometers (MS). mdpi.commdpi.com PDA detection is set at the characteristic maximum absorbance wavelengths for flavonoids, while MS detection provides structural information and unparalleled sensitivity, particularly when using techniques like time-of-flight (TOF) or triple quadrupole (QqQ). mdpi.comresearchgate.net UPLC-MS platforms enable both the identification of compounds based on their mass-to-charge ratio and fragmentation patterns and their precise quantification. nih.gov Research has demonstrated the suitability of UPLC-UV methods for the quantitative analysis of various flavonoid glycosides, with validation showing excellent linearity, precision, and accuracy. mdpi.comakjournals.com

Table 1: Example of UPLC Conditions for Flavonol Glycoside Analysis

Parameter Condition Source
System Waters Acquity UPLC akjournals.com
Column Acquity UPLC BEH Shield RP18 (2.1 mm × 150 mm, 1.7 µm) akjournals.com
Mobile Phase A: 0.05% TFA in Acetonitrile; B: 0.05% TFA in Water akjournals.com
Flow Rate 0.35 mL/min akjournals.com
Column Temp. 35 °C akjournals.com
Detection UV/PDA or Mass Spectrometry mdpi.comakjournals.com

| Gradient | Example: 18% A to 30% A over 10 minutes | akjournals.com |

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid analytical technique widely used for the initial screening and monitoring of flavonoids in plant extracts. jddtonline.infonih.gov It serves as a valuable tool for qualitative analysis, sample cleanup verification, and assessing the complexity of a sample before undertaking more advanced chromatographic methods like UPLC. irb.hr

For the separation of polar flavonoid glycosides such as this compound, silica gel is the most commonly used stationary phase. irb.hrresearchgate.net The separation is based on adsorption chromatography, where polar compounds interact more strongly with the polar silica gel and thus move slower up the plate. researchgate.net

The choice of the mobile phase (solvent system) is critical for achieving good separation. kau.edu.sa Various solvent systems have been developed for flavonoid analysis. A common approach involves a mixture of a moderately polar solvent, a nonpolar solvent, and an acid. For instance, a mobile phase of ethyl acetate (B1210297), formic acid, and water is frequently used for separating flavonoid glycosides. mdpi.comkau.edu.sa

After development, the separated compounds on the TLC plate are visualized. While some flavonoids are colored, most require a visualization agent. A common method is to spray the dried plate with a solution like 1% ethanolic aluminum chloride, which forms fluorescent complexes with flavonoids, making them visible under UV light (typically at 365 nm). d-nb.info The position of the spot is characterized by its retention factor (Rf) value, which can be compared to that of a known standard. d-nb.info

Table 2: Typical TLC Systems for Flavonoid Glycoside Screening

Component Description Source
Stationary Phase Silica gel G or HPTLC silica gel F254 plates irb.hrresearchgate.net
Mobile Phase 1 Ethyl acetate : formic acid : water (8:1:1 v/v/v) kau.edu.sa
Mobile Phase 2 Ethyl acetate : methyl ethyl ketone : formic acid : water (5:3:1:1 v/v/v/v) mdpi.com
Mobile Phase 3 Ethyl acetate : formic acid : acetic acid : water (100:11:11:27 v/v/v/v) nih.gov

| Visualization | 1% Ethanolic Aluminum Chloride spray followed by viewing under UV light (365 nm) | d-nb.info |

Integrative Analytical Platforms for Complex Matrices

The comprehensive analysis of this compound and related compounds within complex biological matrices, such as plant extracts or metabolic samples, often requires more than a single analytical technique. westminster.ac.uk Integrative analytical platforms, which combine multiple technologies, provide a more complete chemical profile and deeper understanding of the sample.

A powerful and common integrative approach is the coupling of a high-resolution separation technique with a highly specific detection method, most notably UPLC-MS/MS. researchgate.net This platform might involve an initial scan using a high-resolution mass spectrometer like a TOF-MS to screen for and tentatively identify a wide range of compounds based on accurate mass measurements. westminster.ac.ukmdpi.com This can be followed by targeted quantitative analysis using a triple quadrupole (QqQ) mass spectrometer, which offers exceptional sensitivity and selectivity for specific, predetermined compounds. mdpi.comresearchgate.net

Furthermore, in the context of systems biology and metabolomics, analytical data from platforms like UPLC-MS are integrated with data from other "omics" technologies, such as transcriptomics. nih.gov For example, an integrative analysis of potato tubers combined metabolomic profiling (identifying and quantifying flavonoids) with transcriptomic profiling (measuring gene expression). nih.gov This approach allows researchers to correlate the accumulation of specific flavonoid glycosides with the expression levels of genes involved in the flavonoid biosynthetic pathway, providing a holistic view of the regulatory networks controlling their production. nih.gov Such integrative platforms are indispensable for moving beyond simple quantification to understanding the biochemical and genetic basis for the presence of compounds like this compound in a given organism.

Reported Biological Activities and Research Findings

V. Biosynthesis and Chemoenzymatic Synthesis

Proposed Biosynthetic Pathways of Isorhamnetin (B1672294) Glycosides in Plants

The biosynthesis of isorhamnetin and its glycosides is an extension of the general flavonoid pathway, which is a major branch of the phenylpropanoid pathway in plants. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structures.

The pathway initiates with the conversion of p-coumaroyl-CoA and three molecules of malonyl-CoA into naringenin (B18129) chalcone (B49325), a reaction catalyzed by chalcone synthase (CHS). nih.gov Subsequently, chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone to form the flavanone (B1672756) naringenin. nih.gov From this central intermediate, the pathway diversifies. A series of hydroxylases and an oxidoreductase, namely flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), catalyze the conversion of naringenin to the flavonol quercetin (B1663063). mdpi.com

Quercetin serves as the direct precursor to isorhamnetin. The formation of isorhamnetin involves the methylation of the hydroxyl group at the 3' position of the B-ring of quercetin. nih.gov Following the synthesis of the isorhamnetin aglycone, glycosylation occurs. This process, catalyzed by glycosyltransferases, involves the attachment of sugar moieties to the flavonoid backbone. For Isorhamnetin 3-gentiobioside, this involves the addition of a gentiobiose (a disaccharide of two glucose units) to the 3-hydroxyl group of isorhamnetin. This is typically a two-step process involving the sequential addition of two glucose molecules.

The final steps in the biosynthesis of this compound are catalyzed by two key classes of enzymes: O-methyltransferases (OMTs) and UDP-dependent glycosyltransferases (UGTs).

Methyltransferases: The conversion of quercetin to isorhamnetin is a methylation reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). nih.gov This enzyme specifically transfers a methyl group from the donor molecule SAM to the 3'-hydroxyl group of quercetin. wikipedia.orguniprot.org Plant OMTs are a diverse group of enzymes, and those involved in flavonoid biosynthesis, such as flavone (B191248) 3'-O-methyltransferase 1, play a critical role in determining the final structure and diversity of these compounds in plants. uniprot.orgmdpi.com

Glycosyltransferases: Glycosylation is a crucial modification that enhances the stability and water solubility of flavonoids. cpu.edu.cn This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose, to the flavonoid aglycone. researchgate.netmdpi.com The formation of this compound from isorhamnetin requires at least one, and more likely two, specific UGTs. The first UGT would catalyze the transfer of a glucose molecule to the 3-hydroxyl group of isorhamnetin, forming isorhamnetin 3-O-glucoside. A second UGT would then add another glucose molecule to the first glucose to form the gentiobioside linkage. UGTs exhibit high substrate and regioselectivity, ensuring that the sugar is attached at the correct position on the flavonoid. mdpi.com

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product
O-Methyltransferase (OMT) Quercetin 3-O-methyltransferaseQuercetin, S-adenosyl-L-methionineIsorhamnetin, S-adenosyl-L-homocysteine
Glycosyltransferase (UGT) Flavonoid 3-O-glucosyltransferaseIsorhamnetin, UDP-glucoseIsorhamnetin 3-O-glucoside
Glycosyltransferase (UGT) Glucoside 6''-O-glucosyltransferaseIsorhamnetin 3-O-glucoside, UDP-glucoseIsorhamnetin 3-O-gentiobioside

Table 1: Key enzymes involved in the final steps of this compound biosynthesis.

The biosynthesis of flavonoids, including isorhamnetin glycosides, is a tightly regulated process at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, FLS, OMT, UGT) is controlled by a combination of transcription factors. biotech-asia.org

The primary regulatory mechanism involves a ternary protein complex known as the MBW complex. biotech-asia.orgoup.com This complex consists of transcription factors from three distinct families:

R2R3-MYB proteins: These are key determinants of specificity in the pathway, regulating different branches that lead to the synthesis of various flavonoid classes like flavonols or anthocyanins. frontiersin.org

basic Helix-Loop-Helix (bHLH) proteins: These act as partners for MYB proteins. oup.com

WD40 repeat proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components. researchgate.net

This MBW complex binds to specific cis-regulatory elements in the promoters of the flavonoid structural genes, thereby activating their transcription in a coordinated manner. oup.com The flavonoid pathway is often divided into early biosynthetic genes (EBGs), such as CHS and F3H, and late biosynthetic genes (LBGs), such as those involved in anthocyanin production. nih.govfrontiersin.org The biosynthesis of flavonols like isorhamnetin is primarily controlled by the regulation of EBGs. nih.govfrontiersin.org Specific R2R3-MYB transcription factors, such as AtMYB11, AtMYB12, and AtMYB111 in Arabidopsis, have been shown to activate the promoters of genes like CHS, F3H, and FLS, thereby controlling the flow of intermediates into the flavonol branch of the pathway. oup.com

Chemoenzymatic and Chemical Synthesis of this compound and Analogues

While plants are the natural source of this compound, chemoenzymatic and chemical synthesis methods offer alternative routes for its production, allowing for greater control and potentially higher yields.

Chemoenzymatic synthesis combines chemical steps with biological catalysis using isolated enzymes or whole-cell systems. This approach leverages the high selectivity and efficiency of enzymes, avoiding the complex protection and deprotection steps often required in purely chemical synthesis. nih.govmdpi.com The synthesis of isorhamnetin glycosides has been successfully demonstrated using engineered glycosyltransferases expressed in microbial hosts like Escherichia coli. researchgate.net

For instance, the synthesis of Isorhamnetin-3-O-rhamnoside was achieved using a highly efficient three-enzyme cascade system. nih.govmdpi.com This system included a rhamnosyltransferase, a sucrose (B13894) synthase, and a UDP-rhamnose synthase, coupled with a UDP-rhamnose regeneration system to ensure a continuous supply of the sugar donor. nih.govmdpi.com A similar strategy could be envisioned for this compound, where specific glucosyltransferases would be employed in a one-pot reaction with isorhamnetin and a glucose donor. The biological synthesis of the direct precursor, isorhamnetin 3-O-glucoside, has also been reported using an engineered glucosyltransferase. researchgate.net

Target CompoundMethodKey Enzymes/ReagentsHost SystemYield/Titer
Isorhamnetin-3-O-rhamnoside Three-enzyme cascadeRhamnosyltransferase (At78D1), Sucrose Synthase (GmSUS), UDP-Rhamnose Synthase (VvRHM-NRS)E. coli (for enzyme expression)231 mg/L
Isorhamnetin 3-O-glucoside Whole-cell biotransformationEngineered Glucosyltransferase (PGT-3 mutant), Quercetin 3′-O-methyltransferaseE. coliNot specified

Table 2: Examples of chemoenzymatic synthesis of isorhamnetin glycoside analogues.

Metabolic Engineering Approaches for Compound Production

Metabolic engineering offers a powerful strategy for the de novo production of complex plant natural products like this compound in microbial hosts. This approach involves introducing and optimizing the entire multi-step biosynthetic pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, which can be cultivated in large-scale fermenters. frontiersin.org

The production of isorhamnetin glycosides via metabolic engineering requires the introduction of all the necessary genes from the plant pathway. This includes:

Genes for the production of the precursor p-coumaroyl-CoA from a central metabolite like tyrosine.

The core flavonoid pathway genes: chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) to produce quercetin.

An O-methyltransferase (OMT) to convert quercetin to isorhamnetin.

One or more specific UDP-glycosyltransferases (UGTs) to attach the gentiobiose moiety to isorhamnetin. semanticscholar.org

Successful metabolic engineering also relies on optimizing the host's metabolism to ensure a sufficient supply of precursors, such as malonyl-CoA and UDP-sugars. frontiersin.org Strategies often involve screening for highly active enzymes from different plant sources, balancing the expression levels of pathway genes, and eliminating competing metabolic pathways in the host organism. mdpi.comsemanticscholar.org The production of isorhamnetin 3-O-glucoside, the immediate precursor to the target compound, has been successfully optimized in E. coli through such metabolic engineering strategies. semanticscholar.org

Vi. Molecular and Cellular Mechanisms of Action Preclinical Studies

Receptor Binding and Ligand-Target Interactions

Direct preclinical investigations into the receptor binding profile of Isorhamnetin (B1672294) 3-gentiobioside are not extensively documented. However, studies on structurally similar isorhamnetin glycosides offer valuable insights into potential ligand-target interactions.

A notable example involves Isorhamnetin-3-O-neohesperidoside, a compound that shares the same isorhamnetin aglycone. Molecular docking studies identified this flavonoid glycoside as a potent dual inhibitor of tyrosinase and the Melanocortin 1 Receptor (MC1R), which are key targets in skin pigmentation. The research highlighted favorable binding affinities for both targets, suggesting that the flavonoid structure can effectively interact with receptor binding pockets. This interaction with MC1R indicates a capacity to modulate receptor-mediated signaling pathways. While these findings pertain to a different glycoside, they establish a precedent for isorhamnetin derivatives engaging directly with cellular receptors.

Enzyme Modulation and Inhibition

Isorhamnetin 3-gentiobioside belongs to the flavonoid class of compounds, which are widely recognized for their ability to modulate the activity of various enzymes. Research on the isorhamnetin aglycone and its different glycosides has revealed significant inhibitory effects on enzymes involved in oxidative stress, carbohydrate metabolism, and other physiological processes.

The isorhamnetin structure is associated with potent antioxidant activity, which includes the modulation of endogenous antioxidant enzyme systems. mdpi.comnih.gov Studies have shown that isorhamnetin can upregulate the expression of antioxidant proteins like Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). mdpi.com This upregulation enhances the cell's capacity to neutralize reactive oxygen species (ROS). mdpi.com

Preclinical models have demonstrated that isorhamnetin treatment can increase the levels of reduced glutathione (GSH), a critical component of the cellular antioxidant defense system. mdpi.com Furthermore, research on other glycosides, such as Isorhamnetin 3-O-robinobioside, confirms their ability to protect against lipid peroxidation and inhibit genotoxicity induced by hydroxyl radicals. medchemexpress.com These activities are crucial for mitigating cellular damage caused by oxidative stress. medchemexpress.com Another study found that Isorhamnetin 3-O-neohesperidoside treatment led to the upregulation of transcriptional genes associated with the antioxidant system. mdpi.com

Table 1: Effects of Isorhamnetin and its Glycosides on Antioxidant Systems
CompoundEnzyme/System AffectedObserved EffectReference
IsorhamnetinSOD, CAT, GPxUpregulation of expression mdpi.com
IsorhamnetinGSHIncreased levels mdpi.com
Isorhamnetin 3-O-robinobiosideLipid PeroxidationProtective effect against H₂O₂-induced peroxidation medchemexpress.com
Isorhamnetin 3-O-neohesperidosideAntioxidant System GenesUpregulation of transcriptional genes mdpi.com

Inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov Preclinical studies have shown that isorhamnetin-containing samples can inhibit both of these enzymes. researchgate.net The inhibitory effect is concentration-dependent and suggests that isorhamnetin derivatives could play a role in modulating carbohydrate digestion and glucose absorption. researchgate.net

Specifically, isorhamnetin has demonstrated a greater inhibitory effect against α-glucosidase compared to α-amylase. researchgate.net The inhibition of these enzymes by flavonoids can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the rise in blood glucose after a meal. nih.govnih.gov

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes by Isorhamnetin
EnzymeInhibitorIC₅₀ Value (µg/mL)Reference
α-AmylaseIsorhamnetin-containing sample54.42 researchgate.net
α-GlucosidaseIsorhamnetin-containing sample15.97 researchgate.net
α-AmylaseAcarbose (Reference)50.33 researchgate.net
α-GlucosidaseAcarbose (Reference)18.11 researchgate.net

Cholinesterase: Evidence directly links this compound to the cholinergic system. Preclinical data indicates that this compound can restore acetylcholine (B1216132) levels in the rat hippocampus. medchemexpress.com This finding suggests a potential mechanism involving the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. mdpi.com Further studies on other isorhamnetin glycosides isolated from Calendula officinalis have confirmed their ability to inhibit AChE. nih.gov For example, isorhamnetin-3-O-(2′′,6′′-di-acetyl)-glucoside was identified as a potent inhibitor. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in dermatology and food science. nih.gov The aglycone isorhamnetin has been shown to be a reversible, mixed-type inhibitor of mushroom tyrosinase. nih.govresearchgate.net Kinetic studies have determined its inhibition constant (Ki), and computational docking simulations suggest it interacts with key residues like HIS244 and MET280 near the enzyme's active site. nih.govresearchgate.net This inhibitory action is a common feature among flavonols, which are thought to exert their effect by chelating the copper ions within the enzyme's active site. nih.govcore.ac.uk

Table 3: Inhibition of Cholinesterase and Tyrosinase by Isorhamnetin and its Derivatives
EnzymeCompoundInhibitory Activity / FindingReference
Acetylcholinesterase SystemThis compoundRestores acetylcholine levels in rat hippocampus medchemexpress.com
AcetylcholinesteraseIsorhamnetin-3-O-(2′′,6′′-di-acetyl)-glucosideIC₅₀: 51.26 µM nih.gov
AcetylcholinesteraseTyphaneoside (Isorhamnetin glycoside)IC₅₀: 94.92 µM nih.gov
TyrosinaseIsorhamnetinMixed-type reversible inhibitor (Ki = 0.235 mM) nih.govresearchgate.net

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and is implicated in oxidative stress. nih.govnih.gov Isorhamnetin, the aglycone of this compound, has been identified as a strong inhibitor of xanthine oxidase. nih.govnih.gov

Structure-activity relationship studies reveal that planar flavonols with a 7-hydroxyl group, such as isorhamnetin, are particularly effective inhibitors. nih.gov Isorhamnetin exhibits a mixed-type inhibition on XO. nih.gov Its inhibitory potency is comparable to, and in some cases stronger than, the standard drug allopurinol. nih.gov

Table 4: Xanthine Oxidase Inhibition by Isorhamnetin
CompoundInhibition TypeIC₅₀ Value (µM)Reference
IsorhamnetinMixed-type0.2 - 0.7 nih.govnih.gov

Signaling Pathway Modulation

The biological effects of isorhamnetin and its glycosides are often mediated through the modulation of intracellular signaling pathways that govern cell proliferation, inflammation, and survival.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is central to cell growth and survival. Studies on isorhamnetin have shown that it can inhibit the proliferation of cancer cells by suppressing this pathway. nih.gov It has been observed to decrease the phosphorylation of key proteins such as Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.gov

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are critical in transmitting extracellular signals to the cellular machinery that controls inflammation and cell growth. mdpi.com Isorhamnetin has been shown to inhibit the MEK/ERK signaling cascade in breast cancer cells. nih.gov It has also been found to attenuate neuroinflammation by mediating both MAPK and NF-κB signaling pathways. rsc.org Furthermore, Isorhamnetin-3-O-glucuronide has been reported to suppress the activation of JNK and p38 in lipopolysaccharide-challenged cells. mdpi.com

NF-κB Pathway: The Nuclear factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. Isorhamnetin can exert anti-inflammatory effects by inhibiting the activation of this pathway, thereby reducing the expression of pro-inflammatory mediators. mdpi.comrsc.org

Table 5: Modulation of Signaling Pathways by Isorhamnetin and its Derivatives
Signaling PathwayCompound StudiedObserved EffectReference
PI3K/Akt/mTORIsorhamnetinInhibition of phosphorylation (suppression) nih.gov
MEK/ERK (MAPK)IsorhamnetinInhibition of phosphorylation (suppression) nih.gov
JNK and p38 (MAPK)Isorhamnetin-3-O-glucuronideSuppression of activation mdpi.com
NF-κBIsorhamnetinInhibition of activation rsc.org

NF-κB Pathway Regulation

Currently, no dedicated preclinical studies have been identified that specifically delineate the mechanisms of this compound in regulating the Nuclear Factor-kappa B (NF-κB) pathway. While research on extracts from plants known to contain this flavonoid, such as Tribulus terrestris and Brassicaceae microgreens, points to general anti-inflammatory effects potentially mediated by NF-κB inhibition, the direct role and specific contribution of this compound in these activities have not been isolated or confirmed. nih.govallsubjectjournal.com

HMGB1-Mediated Inflammatory Responses

There is currently no available preclinical research that explores the potential role or mechanism of this compound in the context of High Mobility Group Box 1 (HMGB1)-mediated inflammatory responses.

AMPK Activation

No preclinical studies were identified that specifically investigate or establish a direct effect of this compound on the activation of AMP-activated protein kinase (AMPK).

Melanin Synthesis Regulation via MC1R/α-MSH Signaling Pathway

Preliminary research indicates that this compound may play a role in the regulation of melanin production. In a study analyzing compounds from the plant Crataegus azarolus, a fraction that included this compound was found to exert a potent inhibitory effect on melanin synthesis in B16F10 melanoma cells. researchgate.net However, this initial finding was not expanded to investigate the precise molecular mechanism, and it remains unconfirmed whether this action is mediated through the Melanocortin 1 Receptor (MC1R)/α-Melanocyte-Stimulating Hormone (α-MSH) signaling pathway.

Cell Cycle Modulation and Apoptosis Induction in In Vitro Models

The effect of this compound on cell cycle and proliferation appears to be complex and context-dependent based on limited in vitro data. A key study analyzed a phenolic fraction from Swiss Chard (Beta vulgaris subsp. cycla), where this compound was a primary constituent. This fraction was shown to inhibit the proliferation of MCF-7 human breast cancer cells. researchgate.net

Notably, the study also reported a contrasting finding when the compound was isolated from the fraction. Pure this compound, when tested alone, acted as an activator of DNA synthesis within the same MCF-7 cell line, which suggests a potential proliferative effect in that specific context. researchgate.net The initial study also observed that the inhibitory effect of the total phenolic fraction occurred without the induction of apoptosis. researchgate.net

Table 1: Effect of this compound on Cell Proliferation

Cell Line Compound/Fraction Observed Effect Citation
MCF-7 (Human Breast Cancer) Phenolic Fraction (containing this compound) Inhibition of cell proliferation researchgate.net

Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation

Table 2: Antioxidant Activity of this compound

Assay Type Finding Source Plant in Study Citation

Vii. Preclinical Pharmacological Activities and Biological Effects in Vitro and in Vivo Non Human Models

Antioxidant Activity Investigations

The antioxidant potential of isorhamnetin (B1672294) and its various glycosidic forms has been explored through a range of experimental models, assessing both direct radical scavenging and cellular protective effects.

Numerous in vitro and in vivo studies have demonstrated the strong antioxidant and radical-scavenging properties of isorhamnetin glycosides. mdpi.com Assays using 2,2-diphenyl-1-picrylhydrazil (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) are common methods to evaluate the ability of compounds to scavenge free radicals. mdpi.comnih.govmdpi.com For instance, isorhamnetin 3-O-rutinoside (narcissin) and isorhamnetin 3-O-rutinoside-7-O-glucoside have demonstrated notable antioxidant activity in DPPH, β-carotene-linoleic acid, and ABTS assays. mdpi.com Another glycoside, isorhamnetin 3-O-neohesperidoside, has been identified as a potent inhibitor of superoxide (B77818) anion scavengers. mdpi.com The general antioxidant capacity of isorhamnetin derivatives is well-documented, showing a dose-dependent effect in scavenging various free radicals. frontiersin.orgnih.gov

Table 1: In Vitro Radical Scavenging Activity of Selected Isorhamnetin Glycosides

CompoundAssayActivity Noted
Isorhamnetin 3-O-rutinosideDPPH, ABTS, β-carotene-linoleic acidObvious antioxidant activity mdpi.com
Isorhamnetin 3-O-rutinoside-7-O-glucosideDPPH, ABTS, β-carotene-linoleic acidObvious antioxidant activity mdpi.com
Isorhamnetin 3-O-neohesperidosideSuperoxide ScavengingPotent inhibitor mdpi.com

The protective effects of isorhamnetin glycosides against oxidative stress have been evaluated in cellular models. Isorhamnetin 3-O-robinobioside displayed significant antioxidant effects in the human chronic myelogenous leukemia cell line K562. mdpi.comnih.govnih.gov In this cell line, it showed a protective effect against lipid peroxidation induced by hydrogen peroxide (H₂O₂). nih.govresearchgate.net Specifically, isorhamnetin 3-O-robinobioside inhibited oxidation with a 50% inhibitory concentration value of 0.225 mg/ml. nih.govnih.gov

Furthermore, isorhamnetin glycosides have demonstrated the ability to inhibit the formation of H₂O₂-induced radicals in the environment surrounding intestinal epithelial cells, indicating a protective effect on the intestinal lining. mdpi.comresearchgate.netnih.gov

Table 2: Cellular Antioxidant Effects of Isorhamnetin 3-O-robinobioside

Cell LineStressorEffect of Isorhamnetin 3-O-robinobioside
Human Chronic Myelogenous Leukemia (K562)H₂O₂Protective effect against lipid peroxidation nih.govresearchgate.net
Human Chronic Myelogenous Leukemia (K562)2,2′-azobis (2-amidinopropane) dihydrochlorideInhibited oxidation (IC₅₀ = 0.225 mg/ml) nih.govnih.gov
Intestinal Epithelial CellsH₂O₂Inhibited formation of induced radicals mdpi.comresearchgate.netnih.gov

In vivo studies using non-human models have shown that isorhamnetin and its glycosides can modulate biomarkers of oxidative stress. Malondialdehyde (MDA) is a frequently used biomarker for lipid peroxidation. nih.gov Administration of isorhamnetin has been shown to significantly reduce plasma MDA levels in diabetic mice, suggesting a reduction in lipid peroxidation and free radical damage. nih.gov Similarly, isorhamnetin 3-O-galactoside reduced the hepatic level of MDA in a carbon tetrachloride-induced liver damage model. mdpi.com These findings indicate that isorhamnetin derivatives possess multidirectional antioxidant effects, which include reducing MDA levels. researchgate.netresearchgate.net

Anti-inflammatory Efficacy Studies

The anti-inflammatory properties of isorhamnetin glycosides have been investigated by examining their ability to modulate key inflammatory pathways and mediators in various cell models.

Isorhamnetin and its glycosides have been shown to inhibit the production and expression of pro-inflammatory cytokines. For example, isorhamnetin significantly decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types, including bovine endometrial epithelial cells and human bronchial epithelial cells stimulated with inflammatory agents. nih.govmdpi.com In a mouse model of acute lung injury, isorhamnetin treatment inhibited the concentration of TNF-α and IL-6 in bronchoalveolar lavage fluid. researchgate.net Isorhamnetin 3-O-galactoside was also found to suppress the production of TNF-α in mice. mdpi.comnih.gov This modulation of inflammatory mediators is a key mechanism behind the anti-inflammatory effects of these compounds. mdpi.comnih.gov

The anti-inflammatory activity of isorhamnetin glycosides has been demonstrated in relevant in vitro cell models. Isorhamnetin 3-O-glucoside showed distinct anti-inflammatory activity with no toxicity in RAW 264.7 macrophage cells. mdpi.com Extracts from Opuntia ficus-indica, rich in isorhamnetin glycosides, were found to significantly reduce nitric oxide production in RAW 264.7 cells without affecting cell viability. nih.gov

In human endothelial cells, isorhamnetin 3-O-galactoside has been shown to down-regulate high mobility group box 1 (HMGB1)-dependent inflammatory responses. mdpi.comnih.gov HMGB1 is a crucial cytokine involved in severe vascular inflammatory diseases. nih.gov The compound was found to inhibit the release of HMGB1 and suppress the production of TNF-α in these cells. mdpi.comnih.gov

Table 3: Anti-inflammatory Effects of Isorhamnetin Glycosides in In Vitro Cell Models

Compound/ExtractCell ModelKey Findings
Isorhamnetin 3-O-glucosideRAW 264.7 MacrophagesShowed distinct anti-inflammatory activity mdpi.com
Opuntia ficus-indica extract (rich in IGs)RAW 264.7 MacrophagesReduced nitric oxide production nih.gov
Isorhamnetin 3-O-galactosideHuman Endothelial CellsInhibited HMGB1 release and TNF-α production mdpi.comnih.gov

In Vivo Inflammation Models

Research into the anti-inflammatory properties of isorhamnetin glycosides in non-human models has shown significant potential. Studies have utilized models such as chemically induced edema to assess these effects.

A study on isorhamnetin glycosides isolated from Opuntia ficus-indica evaluated their topical anti-inflammatory effects on croton oil-induced ear edema in mice. The diglycoside, isorhamnetin-glucosyl-rhamnoside (IGR), demonstrated a potent ability to inhibit ear edema by 77.4 ± 5.7%, an effect comparable to the anti-inflammatory drug indomethacin (B1671933) (69.5 ± 5.3% inhibition). nih.gov Another diglycoside, IGP, also showed substantial inhibition at 65.3 ± 5.9%. nih.gov

In a separate study, isorhamnetin-3-O-β-D-glucoside (Isor-3-Glu), isolated from Zygophyllum simplex L., was tested in a paw edema model. Isor-3-Glu was found to considerably lower the weight of the paw edema. nih.gov Histological analysis of the inflamed tissue from the Isor-3-Glu-treated group revealed a substantial decrease in the percentage of cells expressing the pro-inflammatory markers cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, the compound significantly reduced the levels of other inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Anticarcinogenic and Cytotoxic Effects in In Vitro Models

The anticancer potential of isorhamnetin and its derivatives has been explored across various cancer cell lines, demonstrating effects on cell viability, proliferation, and apoptosis.

The aglycone, isorhamnetin, has demonstrated potent antiproliferative activity against the human colon carcinoma cell line HCT-116 in a dose- and time-dependent manner, with a reported IC50 value of 72 μM after 48 hours of incubation. nih.gov Further analysis revealed that isorhamnetin induces both apoptosis and necrosis in HCT-116 cells. nih.gov It also causes cell cycle arrest at the G2/M phase, suggesting that perturbation of cell cycle progression is a key mechanism of its inhibitory action. nih.gov In studies involving other colon cancer cell lines, isorhamnetin showed selective cytotoxicity against SW-480 and HT-29 cells while being less toxic to normal human keratinocytes (HaCaT cells). nih.gov Additionally, an extract rich in isorhamnetin glycosides was found to be cytotoxic to Caco-2 human colon cancer cells, where it induced apoptosis via activation of caspases 3/7. nih.gov

In vitro studies have shown that isorhamnetin effectively inhibits the proliferation of a wide range of human breast cancer cell lines, including MCF-7, T47D, BT-474, BT-549, MDA-MB-231, and MDA-MB-468, with an approximate IC50 of 10 µM. nih.gov Notably, it exhibited lower inhibitory activity against the non-cancerous MCF-10A breast epithelial cell line (IC50 of 38 µM), indicating a degree of selectivity for cancer cells. nih.gov The mechanism of action involves the induction of apoptosis. nih.gov Research on other glycosides, such as isorhamnetin-3-O-robinobioside, has identified them as potential candidates for further investigation in breast cancer treatment. researchgate.net

Isorhamnetin 3-O-robinobioside has been evaluated for its activity against the human chronic myelogenous leukemia cell line K562. The compound demonstrated cytotoxic effects, inhibiting the growth of the malignant cell population with an IC50 value of 500 μg/ml. nih.gov Beyond direct cytotoxicity, Isorhamnetin 3-O-robinobioside also showed protective effects against oxidative stress in K562 cells. It inhibited oxidation with an IC50 value of 0.225 mg/ml and reduced genotoxicity induced by hydroxyl radicals. nih.govnih.gov Currently, there is no specific information available regarding the effects of Isorhamnetin 3-gentiobioside on the RBL-2H3 cell line.

The cytotoxic effects of isorhamnetin and its derivatives extend to other cancer types. As mentioned, an extract containing isorhamnetin glycosides demonstrated cytotoxicity against the Caco-2 colon adenocarcinoma cell line. nih.gov In the context of prostate cancer, isorhamnetin has been shown to have no significant impact on the viability of androgen-dependent LNCaP cells. frontiersin.org However, it does inhibit the growth of androgen-independent prostate cancer cells like DU145 and PC3. frontiersin.org No specific data on the effects of this compound on HeLa cells were identified in the reviewed literature.

Antidiabetic Potential in Animal Models

The potential of isorhamnetin to mitigate type 2 diabetes has been investigated in animal models, primarily using high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic mice.

In these models, oral treatment with isorhamnetin led to a significant reduction in elevated serum glucose levels. mdpi.comnih.gov It also decreased the typically high serum insulin (B600854) levels and improved insulin resistance, as measured by the homeostasis model assessment of insulin resistance (HOMA-IR). mdpi.comnih.gov During glucose tolerance tests, diabetic mice treated with isorhamnetin showed significantly lower fasting glucose levels compared to untreated diabetic controls. mdpi.com

Beyond glycemic control, isorhamnetin treatment positively affected lipid profiles, reducing levels of LDL, triglycerides, and total cholesterol in diabetic mice. nih.govresearchgate.net The compound also exhibited antioxidant and anti-inflammatory effects within the diabetic models. It reduced markers of oxidative stress, such as malondialdehyde (MDA), while increasing levels of the antioxidant glutathione (B108866) (GSH). mdpi.comnih.gov Furthermore, levels of the pro-inflammatory cytokine IL-6 were reduced in isorhamnetin-treated diabetic animals. nih.gov Mechanistically, isorhamnetin was found to upregulate the expression of glucose transporter 4 (GLUT4) and phosphorylated AMP-activated protein kinase-α (p-AMPK-α) in skeletal muscle, suggesting an improvement in glucose uptake and metabolism. mdpi.com

Glucose Homeostasis Regulation

Preclinical research specifically investigating the direct effects of this compound on glucose homeostasis regulation is limited in the available scientific literature. While studies have been conducted on its aglycone, isorhamnetin, which has been shown to reduce elevated serum glucose levels in diabetic mouse models, specific data on the 3-gentiobioside form is not extensively documented. mdpi.comnih.govfrontiersin.org

Glycosylation Inhibition (e.g., 5-HMF reduction)

Direct evidence from non-human models detailing the capacity of this compound to inhibit glycosylation, such as through the reduction of 5-(hydroxymethyl)furfural (5-HMF), is not prominently featured in existing research. Studies on other glycoside forms, such as isorhamnetin-3,7-diglucoside, have shown a significant reduction in 5-HMF levels in diabetic rats, but these findings cannot be directly attributed to this compound. mdpi.com

Insulin Sensitivity Improvement

Investigations focusing specifically on the role of this compound in improving insulin sensitivity in animal models have not been widely published. The broader category of isorhamnetin glycosides has been observed to enhance insulin sensitivity in mouse models of diet-induced obesity. researchgate.net The aglycone, isorhamnetin, has also been demonstrated to ameliorate insulin resistance in diabetic mice. mdpi.comnih.gov However, dedicated studies on the 3-gentiobioside derivative are required to confirm this specific activity.

Hepatoprotective Effects in Animal Models

Liver Enzyme Modulation (e.g., ALT, AST)

Specific preclinical data on the modulation of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) by this compound in animal models of liver injury is scarce. The parent compound, isorhamnetin, has been shown to prevent increases in serum ALT and AST levels in mice with chemically-induced liver fibrosis, suggesting a potential hepatoprotective role for its derivatives. nih.gov

Hepatic Stellate Cell Activation Inhibition

Neuroprotective and Cognitive Enhancement Effects in Animal Models

Table 1: Summary of Neuroprotective Effects of this compound in Animal Models

Activity Model Observed Effects Reference
Neuroprotection Rat Protects morphological structures in the hippocampus. medchemexpress.com
Neurotransmitter Regulation Rat Restores acetylcholine (B1216132) levels in the hippocampus. medchemexpress.com
Brain Function Rat Improves brain function via normalization of brain EEG. medchemexpress.com

Other Preclinical Biological Activities

Table 3: Antithrombotic Effects of Isorhamnetin Glycosides

Parameter Model Result
Activated Partial Thromboplastin (B12709170) Time (aPTT) In Vitro / In Vivo Prolonged
Prothrombin Time (PT) In Vitro / In Vivo Prolonged
Thrombin and FXa Activity HUVECs / In Vivo Inhibited
PAI-1 Production TNF-α activated HUVECs Inhibited
Thrombus Formation (AUC10) In Vitro (Whole Blood) Reduced

The potential anti-obesity effects of isorhamnetin and its conjugates have been investigated in both in vitro and in vivo models. mdpi.comnih.gov In vitro studies using pre-adipocyte cell lines have shown that isorhamnetin can reduce adipogenesis, the process of forming mature fat cells. mdpi.comnih.gov This effect is mediated, in part, by the downregulation of key adipogenic regulators like PPARγ. mdpi.com Isorhamnetin 3-O-β-d-glucopyranoside, a related compound, has been found to exhibit anti-adipogenic activity through the activation of AMP-activated protein kinase (AMPK). mdpi.com In rodent models, while short-term studies showed limited effects, longer treatment periods with isorhamnetin and its glycosides resulted in a significant reduction in body weight gain and adipocyte size. mdpi.comnih.gov The proposed mechanisms include reductions in de novo lipogenesis and fatty acid uptake. nih.gov Another glycoside, isorhamnetin 3-O-β-D-glucose-7-O-β-D-gentiobioside, demonstrated significant triglyceride-lowering effects in HepG2 cells. medchemexpress.com

Table 4: Preclinical Anti-Obesity Research Findings

Model Activity Key Mechanism/Finding
Pre-adipocytes (In Vitro) Reduced Adipogenesis Mediated by Pparγ and Wnt signaling pathway. mdpi.com
Rodent Models (In Vivo) Reduced Body Weight Gain Required treatment periods longer than two weeks. mdpi.com
Rodent Models (In Vivo) Reduced Adipocyte Size Observed with isorhamnetin glycosides. mdpi.com
HepG2 Cells (In Vitro) Triglyceride Lowering Demonstrated by a related isorhamnetin gentiobioside. medchemexpress.com

Isorhamnetin has been reported to have a wide range of preventive and therapeutic effects on cardiovascular and cerebrovascular diseases, which include the protection of endothelial cells. ljmu.ac.uk The protective effects of isorhamnetin on the cardiovascular system are often linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties. ljmu.ac.ukfrontiersin.org It can also exhibit a vasodilation effect, which is inversely proportional to the diameter of the blood vessel. ljmu.ac.uk While direct evidence for this compound is part of the broader research into isorhamnetin's cardiovascular benefits, the aglycone is known to protect against conditions like atherosclerosis and myocardial ischemia. ljmu.ac.uknih.gov These protective activities highlight its potential as a vasoprotective agent. researchgate.net

Skin Pigmentation Modulation

This compound and its related flavonoid glycosides have been investigated for their potential to modulate skin pigmentation, primarily through the inhibition of melanin (B1238610) synthesis. In vitro studies, particularly using B16 melanoma cells, have provided insights into the mechanisms by which these compounds may exert their effects. Research has focused on their ability to inhibit key enzymes and regulate signaling pathways involved in melanogenesis.

One significant area of investigation has been the inhibition of tyrosinase, the rate-limiting enzyme in melanin production. A closely related compound, isorhamnetin-3-O-neohespeidoside, demonstrated significant inhibition of tyrosinase (TYR) activity. nih.govresearchgate.netnih.gov In a study utilizing B16 melanoma cells, this compound, at a concentration of 8 µM, inhibited TYR activity by 44.42%. nih.govresearchgate.netnih.gov

Furthermore, the impact of isorhamnetin glycosides on the melanocortin 1 receptor (MC1R) has been explored. nih.govresearchgate.netnih.gov The MC1R is a key receptor in melanocytes that, when activated, stimulates melanin synthesis. Isorhamnetin-3-O-neohespeidoside was found to reduce the expression of MC1R in B16 melanoma cells by 33.39% at a concentration of 8 µM. nih.govresearchgate.netnih.gov This dual action of inhibiting tyrosinase activity and downregulating MC1R expression suggests a multi-target approach to reducing melanin production. nih.govresearchgate.netnih.gov

The direct consequence of these inhibitory actions is a reduction in melanin content. In the same study, treatment of B16 melanoma cells with 8 µM of isorhamnetin-3-O-neohespeidoside resulted in a 38.7% decrease in melanin content. nih.govresearchgate.netnih.gov This provides direct evidence of its depigmenting potential in a cellular model.

Additionally, the research pointed towards the induction of autophagy as another mechanism of action. nih.govresearchgate.netnih.gov The upregulation of LC3-II expression, a marker for autophagy, was observed in B16 cells treated with the compound, suggesting that it may enhance the degradation of melanosomes. nih.govresearchgate.net

While direct studies on this compound are limited in the context of skin pigmentation, the compound has been identified in plants with known traditional uses related to skin health. acs.orgacs.org For instance, it is found in Brassicaceae microgreens, some of which have shown tyrosinase inhibitory activity. acs.orgacs.org

The following tables summarize the key findings from in vitro studies on the effects of a closely related isorhamnetin glycoside on markers of skin pigmentation.

Table 1: Effect of Isorhamnetin-3-O-neohespeidoside on Melanogenesis Markers in B16 Melanoma Cells

ParameterConcentration (µM)ResultPercentage Change
Tyrosinase (TYR) Activity8Inhibition44.42%
Melanocortin 1 Receptor (MC1R) Expression8Reduction33.39%
Melanin Content8Decrease38.70%
LC3-II Expression8Upregulation2.1-fold increase

Viii. Structure Activity Relationship Sar Studies of Isorhamnetin 3 Gentiobioside and Analogues

Influence of Glycosylation Patterns on Biological Activities

Glycosylation, the attachment of sugar moieties to the isorhamnetin (B1672294) aglycone, significantly impacts the molecule's physicochemical properties, such as solubility, and consequently its biological activities. The pattern of glycosylation—including the number, type, and position of sugar residues—can dramatically alter the efficacy and mechanism of action of the resulting compound.

Research indicates that flavonoid aglycones often possess strong biological activities, and glycosylation can enhance these properties, in part by increasing solubility. The most common substitution positions for sugar groups on the isorhamnetin skeleton are C-3 and C-7. The complexity of the glycoside chain, from monosaccharides to di- or tri-saccharides, further modulates the activity profile.

For instance, in studies on anti-influenza virus activity, different isorhamnetin glycosides displayed varied potencies. The presence of additional chemical groups, such as acetyl or galloyl moieties attached to the sugars, also plays a critical role. One study found that an isorhamnetin glycoside with a 3-O-glucose-diacetyl-rhamnose residue and an additional 7-O-glucose showed only a minor reduction in virus replication. In contrast, a similar molecule with a 7-O-rhamnopyranoside at the A ring resulted in an almost complete block in the replication of several influenza viruses. This highlights that both the position (C-3 vs. C-7) and the combination of sugar residues and their acylations are key determinants of antiviral efficacy.

Furthermore, the inhibitory activity of isorhamnetin glycosides against acetylcholinesterase has been shown to be dependent on the glycosylation and acylation pattern. A study on compounds from Calendula officinalis flowers revealed that isorhamnetin-3-O-(2′′,6′′-di-acetyl)-glucoside was the most potent inhibitor, while typhaneoside (isorhamnetin-3-O-(2′′,6′′-di-rhamnosyl)-glucoside) was the least potent among the tested isorhamnetin derivatives.

Table 1: Influence of Glycosylation Pattern on Anti-Influenza Activity of Isorhamnetin Glycosides
Compound StructureObserved Anti-Influenza Activity
Isorhamnetin with 3-O-glucose-diacetyl-rhamnose and 7-O-glucoseMinor reduction in virus replication
Isorhamnetin with 3-O-glucose-acetyl-rhamnose and 7-O-rhamnopyranosideAlmost complete block in replication for all tested viruses
Isorhamnetin with 3-O-glucose and one galloyl groupDose-dependent increase in anti-influenza activity
Isorhamnetin with 3-O-glucose, one galloyl group, and an additional 7-O-rhamnose moiety and a second galloyl residueAlmost complete loss in antiviral activity

Role of Specific Sugar Moieties (e.g., Gentiobioside, Robinobioside, Rhamnose, Glucose, Galactose, Neohesperidoside)

The specific type of sugar attached to the isorhamnetin aglycone is a critical factor in defining its biological function. Different sugar moieties confer distinct properties, leading to a wide range of pharmacological activities.

Gentiobioside: Isorhamnetin 3-gentiobioside has been shown to protect morphological structures in the rat hippocampus and improve brain function.

Robinobioside: Isorhamnetin-3-O-robinobioside, isolated from Nitraria retusa leaves, demonstrates significant antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cells (K562). It has also been identified as the compound responsible for the anti-inflammatory activity of Opuntia ficus-indica flower extracts.

Rhamnose: The presence of rhamnose can significantly influence activity. For example, the addition of a 7-O-rhamnose moiety to an otherwise active isorhamnetin galloylglucoside led to a near-complete loss of anti-influenza activity, demonstrating that specific sugars can sometimes be detrimental to a particular biological effect.

Glucose: Glucose is a common moiety, and its presence can lead to various activities. Isorhamnetin-3-O-glucoside exhibits strong binding affinity to α-amylase and α-glucosidase, suggesting antidiabetic potential. It also shows distinct anti-inflammatory activity.

Galactose: Isorhamnetin-3-O-galactoside has been reported to possess antithrombotic and profibrinolytic activities. It also demonstrates hepatoprotective effects by reducing inflammation and oxidative stress in the liver.

Neohesperidoside: Isorhamnetin 3-O-neohesperidoside is known to be a potent inhibitor of the enzyme xanthine (B1682287) oxidase and an effective scavenger of superoxide (B77818) anions, highlighting its strong antioxidant capabilities.

Table 2: Biological Activities Associated with Specific Sugar Moieties on Isorhamnetin
Sugar MoietyIsorhamnetin Glycoside ExampleReported Biological ActivitySource
GentiobiosideThis compoundNeuroprotective
RobinobiosideIsorhamnetin 3-O-robinobiosideAntioxidant, Antigenotoxic, Anti-inflammatory
GlucoseIsorhamnetin 3-O-glucosideAntidiabetic (α-amylase/α-glucosidase inhibition), Anti-inflammatory
GalactoseIsorhamnetin 3-O-galactosideAntithrombotic, Profibrinolytic, Hepatoprotective
NeohesperidosideIsorhamnetin 3-O-neohesperidosideAntioxidant (Xanthine oxidase inhibition)

Contribution of Aglycone Substitutions to Activity Profiles

While the sugar portion of the molecule is vital, the structure of the aglycone, isorhamnetin itself, provides the foundational activity. Isorhamnetin is a 3'-O-methylated derivative of quercetin (B1663063). This specific substitution—a methoxy (B1213986) group (-OCH₃) at the 3' position on the B ring—is a key determinant of its biological profile, distinguishing it from other flavonols like quercetin and kaempferol (B1673270).

SAR studies comparing isorhamnetin with its unmethylated counterparts have shown that this methylation can significantly enhance certain activities. For example, isorhamnetin exhibits a stronger anti-influenza virus effect than quercetin or kaempferol. The 3'-methyl group is thought to contribute to this enhanced potency. It has been proposed that methylation increases the lipophilicity of the flavonoid. This increased lipophilicity may facilitate better transport across biological membranes, leading to improved cellular uptake and bioavailability compared to unmethylated flavonoids. Furthermore, methylation can protect the molecule from degradation and improve its metabolic stability in the liver, potentially leading to a more sustained effect.

Computational and Molecular Docking Approaches in SAR Elucidation

Computational methods, particularly molecular docking, are powerful tools for elucidating the structure-activity relationships of isorhamnetin glycosides at the molecular level. These techniques simulate the interaction between a ligand (like this compound) and a target protein, predicting the binding affinity and orientation of the ligand within the protein's active site.

Molecular docking studies have been instrumental in explaining the observed biological activities of isorhamnetin and its glycosides. For example, in the context of antiviral research, docking simulations of several isorhamnetin glycosides with influenza virus hemagglutinin and neuraminidase (NA) revealed that the glycosides had a higher binding affinity (lower binding energy) than the isorhamnetin aglycone alone. This supports experimental findings that glycosylation can enhance antiviral properties. Specifically, one active glycoside showed the lowest binding energy of -10.7 kcal/mol, compared to -8.1 kcal/mol for the aglycone isorhamnetin, indicating a more stable and favorable interaction with the viral protein.

Similarly, docking simulations have been used to predict the binding of isorhamnetin 3-glucoside to the peroxisome proliferator-activated receptor-α (PPAR-α), suggesting a molecular basis for its effects on skin barrier function. These computational approaches allow researchers to visualize key interactions, such as hydrogen bonds, which are crucial for stabilizing the ligand-protein complex. By comparing the docking scores and binding modes of different analogues, scientists can rationalize why certain structural modifications lead to enhanced or diminished activity, thereby guiding the design of more potent compounds.

Ix. Preclinical Pharmacokinetics and Bioavailability Studies Non Human Models

Absorption and Bioaccessibility of Isorhamnetin (B1672294) Glycosides

The initial step for the biological activity of orally ingested Isorhamnetin 3-gentiobioside is its release from the food matrix and its stability through the gastrointestinal tract, a concept known as bioaccessibility. In vitro studies simulating human digestion have shown that isorhamnetin glycosides exhibit high stability during the oral and gastric phases, with recovery percentages often exceeding 93%. nih.gov However, their recovery tends to decrease during the intestinal phase. nih.govresearchgate.net In contrast, the aglycone form, isorhamnetin, shows lower recovery after oral and gastric digestion but its recovery can increase after the intestinal phase due to changes in pH that favor its solubility. nih.gov

Flavonoid glycosides, owing to their hydrophilic sugar moieties, generally have limited ability to pass through the lipid-rich membranes of intestinal cells via passive diffusion. nih.gov Their absorption is therefore heavily reliant on initial hydrolysis. Permeability studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have demonstrated that the apparent permeability coefficient (Papp) of the isorhamnetin aglycone is significantly higher—between 2.6 to 4.6-fold—than that of its glycoside forms. researchgate.net Research also indicates that the complexity of the sugar chain affects permeability, with diglycosides showing better permeability than triglycosides. researchgate.net This suggests that for this compound to be absorbed, the gentiobioside sugar moiety must first be cleaved.

Table 1: Recovery Percentage (%) of Isorhamnetin and its Glycosides After Simulated Digestion This table illustrates the stability and bioaccessibility of isorhamnetin compounds during different phases of in vitro digestion. Data is compiled from studies on various isorhamnetin glycosides.

Compound TypeOral Phase Recovery (%)Gastric Phase Recovery (%)Intestinal Phase Recovery (%)
Isorhamnetin Glycosides> 93.5%> 93.5%< 81.0%
Isorhamnetin (Aglycone)~ 35.0%~ 49.0%~ 74.3%

Distribution and Tissue Accumulation in In Vivo Non-Human Models

Following absorption, the distribution of isorhamnetin and its metabolites to various tissues determines its sites of action. While specific data on the tissue distribution of intact this compound is limited due to its poor absorption, studies on its aglycone, isorhamnetin, and related flavonoids provide significant insights.

In rodent models, after oral administration of quercetin (B1663063) (which is metabolically converted to isorhamnetin), the resulting metabolites are widely distributed. koreascience.kr High concentrations have been detected in the liver and kidneys, with lower levels found in the spleen. koreascience.kr Another study in rats identified the lungs, liver, and kidneys as major distribution tissues for flavonoids. researchgate.netresearchgate.net Research on diet-induced obese mice showed that isorhamnetin glycosides from Opuntia ficus-indica led to a reduction in fat accumulation in both hepatic and adipose tissue, preventing hepatic steatosis and adipocyte hypertrophy, indicating significant distribution to these metabolic tissues. nih.gov Furthermore, this compound has been noted to protect morphological structures in the rat hippocampus, suggesting it or its metabolites can cross the blood-brain barrier and accumulate in brain tissue.

Metabolism and Metabolite Formation (e.g., Aglycone Conversion)

The metabolism of this compound is a critical process that begins in the intestine and continues in the liver. The primary and most crucial metabolic step is the hydrolysis of the glycosidic bond to release the aglycone, isorhamnetin. This conversion is almost exclusively carried out by the enzymatic activity of the gut microbiota. researchgate.net

Once the aglycone is released and absorbed, it undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver. In rats, isorhamnetin is conjugated to form glucuronide and sulfate (B86663) derivatives. researchgate.net In vitro studies using human intestinal flora have further elucidated the metabolic cascade. Isorhamnetin 3-O-glucoside, a related compound, was shown to be metabolized via four main pathways: deglycosylation, demethoxylation, dehydroxylation, and acetylation. frontiersin.org This process can lead to the formation of other bioactive flavonoids, such as kaempferol (B1673270) and quercetin. frontiersin.org For example, the majority of tested bacterial strains could metabolize isorhamnetin 3-O-glucoside to isorhamnetin, which was then further degraded to kaempferol. frontiersin.org

Excretion Pathways in In Vivo Non-Human Models

The elimination of this compound and its metabolites from the body occurs through several pathways, primarily biliary and renal excretion. The route and extent of excretion depend on the chemical form of the compound (i.e., glycoside, aglycone, or conjugated metabolite).

Studies in rats have shown that flavonoid metabolites are significantly excreted into the bile. nih.gov After gastric administration of quercetin in rats, its metabolite isorhamnetin was recovered in bile samples, suggesting that biliary excretion is a key elimination route for the aglycone. researchgate.net This process facilitates an enterohepatic circulation of the metabolites, where they are excreted into the intestine via bile and can be reabsorbed or further metabolized by gut microbiota. nih.gov

Renal excretion appears to be a less significant pathway for the elimination of intact flavonoids in rats. nih.gov However, conjugated metabolites in the form of glucuronides and sulfates are found in the urine. One study noted that after ingestion of isorhamnetin-4'-O-beta-glucoside, a significant proportion of the intake was excreted in the urine, indicating that the specific structure of the glycoside can influence its excretion route.

Role of Gut Microbiota in Biotransformation and Bioavailability

The gut microbiota plays an indispensable role in the biotransformation and subsequent bioavailability of this compound. As the glycoside form is poorly absorbed, the bioavailability of isorhamnetin is almost entirely dependent on the hydrolytic activity of intestinal bacteria. researchgate.net These microorganisms produce a variety of enzymes, such as β-glucosidases, that are capable of cleaving the sugar moieties from the flavonoid backbone. researchgate.net

X. Interactions with Other Bioactive Compounds

Synergistic Effects with Other Flavonoids and Phytochemicals

While direct studies on Isorhamnetin (B1672294) 3-gentiobioside are limited, significant synergistic interactions have been documented for its aglycone, isorhamnetin, particularly with the structurally similar flavonoid, quercetin (B1663063). Quercetin and isorhamnetin are often found together in plant extracts, such as those from ginkgo leaves and sea buckthorn (Hippophae rhamnoides L.). researchgate.netrjpharmacognosy.ir

A key area of synergy is in pharmacokinetics, where the presence of one flavonoid enhances the absorption and bioavailability of the other. In preclinical studies, the co-administration of isorhamnetin and quercetin to rats resulted in significantly increased plasma concentrations for both compounds compared to when each was administered alone. researchgate.netrjpharmacognosy.ir This interaction is believed to stem from the inhibition of drug efflux pumps in the intestines, such as P-glycoprotein (P-gp). researchgate.netmdpi.com Isorhamnetin is a substrate for P-gp, which actively transports it out of cells, limiting its absorption. Quercetin can inhibit this pump, thereby allowing more isorhamnetin to enter the bloodstream. researchgate.net

This synergistic relationship, detailed in the table below, highlights how co-consumption of these flavonoids can lead to enhanced systemic exposure, potentially amplifying their therapeutic effects.

Interacting CompoundModel SystemObserved Synergistic EffectProposed Mechanism
Quercetin Caco-2 cells (in vitro); Rats (in vivo)Increased permeability and plasma concentrations (Cmax, AUC) of both isorhamnetin and quercetin. researchgate.netrjpharmacognosy.irInhibition of P-glycoprotein (P-gp) and potentially other drug efflux pumps, reducing cellular efflux and increasing net absorption. researchgate.net

Antagonistic Interactions with Other Compounds

The scientific literature has not extensively documented specific antagonistic interactions involving Isorhamnetin 3-gentiobioside or its aglycone, isorhamnetin. However, the potential for antagonism is a recognized aspect of phytochemical interactions. rjpharmacognosy.ir Antagonism can occur when compounds compete for the same receptor or metabolic enzyme, or when they have opposing biological effects.

For instance, studies on various combinations of flavonoids and phenolic acids have shown that while some mixtures produce synergistic antioxidant effects, others can result in antagonism, where the total antioxidant capacity is less than the sum of the individual components. rjpharmacognosy.irsemanticscholar.org In one study, ternary combinations of rutin (B1680289) (a quercetin glycoside), caffeic acid, and rosmarinic acid demonstrated an antagonistic effect on antioxidant activity. rjpharmacognosy.ir While these studies did not specifically test this compound, they establish the principle that combining flavonoids can sometimes lead to diminished activity. The specific structural characteristics of the flavonoids and the other compounds in a mixture determine the nature of the interaction. nih.gov

Combinatorial Approaches in Preclinical Research Models

Combinatorial approaches using this compound are an emerging area of interest, primarily building on research conducted with its aglycone, isorhamnetin. The goal of these approaches is often to enhance bioavailability or to achieve a multi-target therapeutic effect.

The synergistic pharmacokinetic interaction between isorhamnetin and quercetin serves as a prime example of a successful combinatorial approach in a preclinical model. A randomized, three-way crossover pharmacokinetic study in rats demonstrated that co-administering these two flavonoids was a viable strategy to overcome the poor individual bioavailability of each compound. researchgate.net

Key Findings from a Preclinical Combinatorial Study:

CompoundsPreclinical ModelApproachOutcome
Isorhamnetin & QuercetinRat modelOral co-administrationThe maximum plasma concentration (Cmax) and the total exposure over time (AUC) of both flavonoids were significantly increased compared to single administration. researchgate.netrjpharmacognosy.ir

This research provides a strong rationale for exploring this compound in combination with other flavonoids, like quercetin glycosides, in future preclinical studies. Such combinations could potentially enhance the systemic delivery and efficacy of the compound for various therapeutic applications.

Xi. Omics Based Research and Systems Biology Approaches

Transcriptomics Studies

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific circumstances. This analysis can reveal how Isorhamnetin (B1672294) 3-gentiobioside may influence cellular activity by altering gene expression.

Currently, specific studies detailing the gene expression profile in direct response to Isorhamnetin 3-gentiobioside are not extensively available in the reviewed literature. Research in this area would typically involve treating cells or tissues with the compound and subsequently using techniques like RNA sequencing (RNA-seq) to quantify the expression levels of thousands of genes simultaneously. Such an analysis would identify which genes are upregulated (activated) or downregulated (suppressed) following exposure to the compound, providing initial clues about the biological pathways it affects.

The identification of differentially expressed genes (DEGs) is the first step in understanding the compound's mechanism of action. Subsequent bioinformatic analyses, such as weighted gene co-expression network analysis (WGCNA), are used to group genes with similar expression patterns into modules. mdpi.commdpi.com These modules can then be correlated with specific biological functions or pathways. For flavonoids in general, transcriptomic studies have identified key regulatory genes, including transcription factors from families like MYB, bHLH, and WRKY, which orchestrate the expression of structural genes involved in flavonoid biosynthesis and response pathways. mdpi.commdpi.comfrontiersin.org A similar approach for this compound would be necessary to map its specific gene regulatory networks.

Proteomics Investigations

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. This field investigates changes in protein expression, post-translational modifications, and protein-protein interactions in response to a stimulus like this compound.

Direct proteomic analyses detailing global protein expression changes or specific post-translational modifications induced by this compound are not prominently documented in existing research. Such investigations would utilize techniques like mass spectrometry to compare the proteome of treated versus untreated cells. This would reveal which proteins increase or decrease in abundance and identify modifications such as phosphorylation or glycosylation, which can critically alter protein function and signaling cascades.

Identifying the direct protein targets of this compound is crucial for elucidating its mechanism of action. While comprehensive studies for this specific glycoside are limited, related research on the aglycone isorhamnetin has explored its interaction with various cellular proteins. creative-proteomics.com Techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA) are powerful methods for identifying which proteins physically bind to a small molecule like this compound within the complex cellular environment.

Metabolomics Profiling

Metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. Research in this area has primarily focused on the metabolism of isorhamnetin glycosides by intestinal microflora, which is critical for their absorption and subsequent biological activity.

Studies on related compounds, such as Isorhamnetin 3-O-glucoside and Isorhamnetin-3-O-neohesperidoside, have shown that gut bacteria play a crucial role in their transformation. nih.govnih.gov The primary metabolic pathways involve the cleavage of sugar moieties (deglycosylation) to release the aglycone, isorhamnetin. nih.govbohrium.comscispace.com This aglycone can then undergo further biotransformation, such as demethylation to form other flavonoids like quercetin (B1663063). nih.govscispace.com

These metabolic conversions are significant because the resulting metabolites may possess different biological activities than the parent compound. The table below summarizes the metabolites identified from the bacterial incubation of related isorhamnetin glycosides. nih.govnih.govscispace.com

Metabolic products from the in vitro incubation of isorhamnetin glycosides with human intestinal flora.
Parent CompoundIdentified MetaboliteMetabolic TransformationReference
Isorhamnetin 3-O-glucosideIsorhamnetinDeglycosylation nih.gov
Isorhamnetin 3-O-glucosideKaempferol (B1673270)Deglycosylation, Demethoxylation nih.gov
Isorhamnetin 3-O-glucosideQuercetinDeglycosylation, Demethoxylation nih.gov
Isorhamnetin-3-O-neohesperidosideIsorhamnetin-3-O-glucosidePartial Deglycosylation nih.gov
Isorhamnetin-3-O-neohesperidosideIsorhamnetinComplete Deglycosylation nih.govscispace.com
Isorhamnetin-3-O-neohesperidosideQuercetinDeglycosylation, Demethylation nih.govscispace.com

Changes in Endogenous Metabolite Profiles

While specific metabolomics studies detailing the changes in endogenous metabolite profiles following administration of this compound are not extensively documented, the metabolic fate of structurally similar isorhamnetin glycosides has been investigated. Research on compounds like Isorhamnetin 3-O-glucoside and Isorhamnetin-3-O-neohesperidoside provides a predictive framework for the biotransformation of this compound, particularly through the action of human intestinal microbiota. nih.govnih.gov

The primary metabolic event for flavonoid glycosides is deglycosylation, where the sugar moiety is cleaved. nih.govscispace.com For this compound, this would involve the removal of the gentiobioside group to release the aglycone, isorhamnetin. This aglycone is then subject to further enzymatic modifications by the gut microbiome. nih.govbohrium.com These subsequent reactions can alter the endogenous metabolite pool, leading to the formation of various other related flavonoids and phenolic compounds. nih.govnih.gov Studies on Isorhamnetin 3-O-glucoside have identified several key metabolites resulting from this biotransformation process. nih.govresearchgate.net

The table below summarizes the key metabolites identified from the in vitro metabolism of Isorhamnetin 3-O-glucoside by human intestinal flora, which serves as a proxy for understanding the potential metabolic products of this compound.

Parent Compound (Proxy)MetaboliteBiotransformation
Isorhamnetin 3-O-glucosideIsorhamnetinDeglycosylation
Isorhamnetin 3-O-glucosideKaempferolDeglycosylation, Demethoxylation
Isorhamnetin 3-O-glucosideQuercetinDeglycosylation, Demethylation
Isorhamnetin 3-O-glucosideAcetylated isorhamnetin 3-O-glucosideAcetylation
Isorhamnetin 3-O-glucosideKaempferol 3-O-glucosideDemethoxylation

This table is based on data from studies on Isorhamnetin 3-O-glucoside and is presented as an illustrative model for the potential metabolism of this compound. nih.govresearchgate.net

Elucidation of Metabolic Pathways Affected

The metabolism of isorhamnetin glycosides by intestinal microflora affects several key metabolic pathways. nih.govbohrium.com Based on studies of related compounds, the biotransformation of this compound is expected to proceed through a series of well-defined enzymatic reactions. nih.govscispace.com

The principal metabolic pathways involved include:

Deglycosylation: This is the initial and most significant step, where bacterial enzymes cleave the glycosidic bond to release the aglycone, isorhamnetin. nih.govnih.gov

Demethoxylation: Following deglycosylation, the resulting isorhamnetin can be demethoxylated, a process that removes the methyl group from the B-ring, converting isorhamnetin into kaempferol. nih.govbohrium.com

Demethylation: An alternative pathway involves the demethylation of isorhamnetin at the 3'-position, which results in the formation of quercetin. nih.govscispace.com

Dehydroxylation: Further metabolism by gut bacteria can involve the removal of hydroxyl groups from the flavonoid structure. nih.gov

Acetylation: In some instances, bacterial enzymes may acetylate the parent glycoside before deglycosylation occurs. nih.govresearchgate.net

These metabolic transformations are significant because the resulting metabolites, such as isorhamnetin, kaempferol, and quercetin, possess their own distinct biological activities. scispace.com Therefore, the metabolic pathways affected by the gut microbiome are crucial in determining the ultimate systemic effects of ingesting this compound.

Multi-Omics Data Integration and Systems-Level Analysis

To fully comprehend the biological significance of this compound, it is essential to move beyond single-level analysis and adopt a systems-level perspective. Multi-omics data integration combines information from different biological layers (e.g., transcriptome, proteome, metabolome) to construct a comprehensive model of molecular interactions. encyclopedia.pub This approach is increasingly used in flavonoid research to uncover the complex mechanisms of biosynthesis, regulation, and bioactivity. nih.govoup.com

Computational Tools and Methodologies for Omics Integration

The integration of large and heterogeneous omics datasets presents significant computational challenges. A variety of tools and methodologies have been developed to facilitate this process, enabling researchers to identify correlations between different molecular entities, such as genes, proteins, and metabolites. nih.govnih.gov In the context of flavonoid glycosides, a common approach is to integrate transcriptomics (gene expression) and metabolomics (metabolite profiling) data. oup.com This allows for the identification of genes, such as UDP-glycosyltransferases (UGTs), that are responsible for the glycosylation of flavonoid aglycones and contribute to the vast diversity of flavonoid glycosides found in plants. nih.gov

Key methodologies include:

Correlation-based integration: This method identifies statistical associations between gene expression levels and metabolite abundance across different conditions or time points.

Network-based integration: This approach constructs networks where nodes represent genes, proteins, or metabolites, and edges represent their interactions or correlations.

The table below lists some computational tools and platforms that are utilized for the integration and analysis of multi-omics data in plant and systems biology research.

Tool/PlatformFunctionApplication in Flavonoid Research
MetaboAnalyst A web-based platform for comprehensive metabolomics data analysis, including statistical analysis, functional enrichment, and pathway analysis.Used for processing metabolomics data and identifying metabolites and pathways affected by flavonoids.
mixOmics An R package for the exploration and integration of multiple omics datasets, offering various multivariate statistical methods.Can be used to integrate transcriptomic and metabolomic data to find associations between genes and flavonoid profiles.
WGCNA (Weighted Gene Co-expression Network Analysis) An R package for finding clusters (modules) of highly correlated genes.Helps identify networks of genes that are co-regulated and potentially involved in specific branches of the flavonoid biosynthesis pathway.
PaintOmics A web server for the integrated visualization of multi-omics data on biological pathway maps.Allows for the mapping of gene expression and metabolite data onto KEGG pathways to visualize the effects on flavonoid biosynthesis.

Network Biology Approaches for Pathway Elucidation

Network biology provides a powerful framework for understanding the complex and interconnected nature of metabolic pathways. mdpi.comnih.gov In flavonoid research, network-based approaches are instrumental in elucidating the intricate biosynthetic and regulatory networks that govern the production of compounds like this compound. mdpi.compeerj.com

The flavonoid biosynthetic pathway is not a simple linear process but a complex network with multiple branch points leading to diverse classes of compounds (e.g., flavonols, flavones, anthocyanins). nih.govresearchgate.net By constructing and analyzing biological networks, researchers can:

Identify key regulatory genes: Transcription factors (e.g., MYB, bHLH) that control the expression of multiple genes within the pathway can be identified through co-expression network analysis. peerj.com

Map metabolic flows: Network models can help predict how genetic or environmental perturbations might affect the flux through different branches of the flavonoid pathway.

Discover novel pathway interactions: Systems-level analysis can reveal previously unknown connections between flavonoid metabolism and other cellular processes, such as hormone signaling. peerj.com

Tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) mapping are used to place identified genes and metabolites within the context of known reference pathways, providing a visual representation of the flavonoid biosynthesis network and highlighting the specific steps and enzymes involved. peerj.com This approach is essential for a holistic understanding of how the synthesis of specific glycosides is regulated within the broader metabolic framework of the organism. encyclopedia.pub

Xii. Emerging Research Areas and Future Perspectives

Exploration of Novel Biological Targets and Signaling Pathways

Current research into the biological activities of isorhamnetin (B1672294) and its glycosides has revealed interactions with several key signaling pathways. The aglycone, isorhamnetin, has been shown to modulate pathways such as PI3K/AKT/PKB, NF-κB, and MAPK. nih.govbohrium.com Other isorhamnetin glycosides have demonstrated effects on the JNK and p38 signaling pathways. academindex.com A significant area of emerging research is the identification of novel biological targets specifically for Isorhamnetin 3-gentiobioside.

One preliminary study has indicated that this compound may protect morphological structures and restore acetylcholine (B1216132) levels in the rat hippocampus, suggesting a potential role in neuroprotection. medchemexpress.com This opens up an avenue for investigating its impact on cholinergic signaling pathways and its potential as a therapeutic agent for neurodegenerative diseases. Future studies are anticipated to employ advanced techniques such as proteomics and chemical biology to uncover direct protein targets and further elucidate the specific signaling cascades modulated by this compound. frontiersin.orgnih.gov

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To date, preclinical studies on isorhamnetin and its derivatives have utilized a range of in vitro and in vivo models. For instance, the neuroprotective and antidepressant effects of isorhamnetin have been investigated in a reserpine-induced mouse model of pain and depression. nih.gov However, the development and application of more sophisticated preclinical models are crucial for a deeper understanding of the efficacy and mechanisms of action of this compound.

The use of organoid technology and patient-derived xenografts (PDXs) in flavonoid research is an emerging trend. These models more accurately recapitulate human physiology and disease states compared to traditional cell cultures and animal models. Future research on this compound will likely involve the use of such advanced models to assess its therapeutic efficacy in a more clinically relevant context. Transgenic animal models could also be employed to investigate the role of specific genes and pathways in the compound's activity.

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity

While research on the rational design of this compound derivatives is still in its nascent stages, the principles of medicinal chemistry and enzymatic synthesis offer promising avenues for enhancing its therapeutic properties. Glycosylation of flavonoids is known to influence their solubility, stability, and bioavailability. sruc.ac.ukresearchgate.net

The synthesis of novel flavonoid glycosides has been shown to yield compounds with potent biological activities. nih.gov Enzymatic synthesis, in particular, presents an environmentally friendly and highly efficient method for producing flavonoid glycosides. nih.govresearchgate.net For example, a three-enzyme cascade has been successfully used for the synthesis of Isorhamnetin-3-O-rhamnoside. nih.gov Future research will likely focus on the chemo-enzymatic synthesis of this compound derivatives with modified sugar moieties or substitutions on the flavonoid backbone to improve their pharmacokinetic profiles and target specificity.

Examples of Synthesized Flavonoid Glycosides and Their Activities
CompoundSynthetic ApproachObserved ActivityReference
Isorhamnetin-3-O-rhamnosideThree-enzyme (rhamnosyltransferase, sucrose (B13894) synthase, UDP-rhamnose synthase) cascadeCytotoxicity against HepG2, MCF-7, and A549 cells nih.gov
3-hydroxy-7-(2,3,4,6-tetra-O-acetyl-β-glucopyranosyl) flavone (B191248)Michael reaction and Koenigs-Knorr reactionInhibitory activity on human tumor cell lines (A375-C5, MCF-7, NCI-H460, U251, U373, U87MG) nih.gov
Isorhamnetin 3-O-glucosideEngineered glucosyltransferase in E. coliBiological synthesis of the glycoside researchgate.net

Integration of In Silico Methods in Drug Discovery and Target Prediction

In silico methods are becoming indispensable tools in modern drug discovery, offering a rapid and cost-effective means of identifying potential biological targets and predicting the activity of novel compounds. nih.govbohrium.com Molecular docking studies have been employed to investigate the interactions of isorhamnetin and its glycosides with various protein targets.

For instance, molecular docking has been used to predict the binding of isorhamnetin to proteins involved in the advanced glycation end product (AGE) pathway, suggesting its potential in mitigating diabetes-related complications. biomedpharmajournal.org Another study used molecular docking to identify isorhamnetin as a potential candidate for the treatment of pulmonary artery hypertension by targeting proteins such as NFE2L2 and VEGFR. anatoljcardiol.com Furthermore, in silico prediction of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of isorhamnetin glycosides has been performed to assess their drug-likeness. nih.govacs.org

Future research will likely see a more integrated approach, combining computational screening of large compound libraries of this compound derivatives with experimental validation to accelerate the discovery of new therapeutic applications. nih.gov

In Silico Studies on Isorhamnetin and its Glycosides
Compound/DerivativeIn Silico MethodPredicted Target/ActivityReference
IsorhamnetinMolecular DockingAntiglycation activity via interaction with AGE pathway proteins (RAGE, STAT, NF-kB, etc.) biomedpharmajournal.org
IsorhamnetinMolecular DockingBinding to NFE2L2, VEGFR, ATM, and ZNF24 (implicated in pulmonary artery hypertension) anatoljcardiol.com
Isorhamnetin GlycosidesMolecular DockingInhibition of influenza virus hemagglutinin and neuraminidase nih.gov
Isorhamnetin GlycosidesADMET PredictionPrediction of pharmacokinetic and toxicity properties nih.govacs.org
IsorhamnetinMolecular DockingInteraction with Secreted Frizzled-Related Protein 4 (SFRP4), a biomarker for diabesity nih.gov

Methodological Advancements in Isolation, Analysis, and Omics Research

The advancement of analytical techniques is crucial for the comprehensive study of this compound, from its isolation and purification to its metabolic fate and biological effects. engiscience.com Modern chromatographic and electrophoretic methods have significantly improved the separation and analysis of flavonoids. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method (e.g., LC-MS, GC-MS, LC-NMR), are particularly powerful for the analysis of complex natural product extracts. springernature.comnih.govijnrd.org Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has been successfully used to analyze the metabolites of isorhamnetin-3-O-glucoside produced by human intestinal flora. nih.govresearchgate.net High-speed counter-current chromatography (HSCCC) has also emerged as an effective technique for the preparative separation of flavonoid glycosides. rsc.orgnih.gov

Furthermore, the application of "omics" technologies, such as metabolomics and proteomics, is providing a more holistic view of the biological effects of flavonoids. creative-proteomics.com Metabolomics can be used to study the metabolic pathways of this compound, while proteomics can help identify its protein targets. frontiersin.orgnih.gov The integration of these advanced methodologies will undoubtedly accelerate our understanding of this promising natural compound.

Q & A

Q. What methodologies are recommended for isolating and quantifying Isorhamnetin 3-gentiobioside from plant matrices?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques such as HPLC with UV-Vis or mass spectrometry detection. For quantification, reverse-phase HPLC using a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) is standard. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines . In Swiss chard (Beta vulgaris), concentrations vary significantly between cultivars (e.g., 39 µg/g in green vs. ND in yellow varieties), necessitating matrix-specific calibration curves .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY for glycosidic linkage confirmation) with high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity should be assessed via HPLC-UV (≥95% purity threshold). For novel derivatives, elemental analysis and X-ray crystallography may supplement structural elucidation .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?

  • Methodological Answer : Use DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays. Normalize results to Trolox equivalents. For cellular models, employ H2O2-induced oxidative stress in HepG2 cells with ROS detection via DCFH-DA fluorescence .

Q. How do researchers address batch-to-batch variability in plant-derived this compound samples?

  • Methodological Answer : Standardize extraction protocols (solvent ratios, temperature, time) and use certified reference materials (CRMs) for calibration. Implement quality control metrics, including intra-day and inter-day precision tests. For Swiss chard, seasonal and cultivar differences require documentation in metadata .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate IC50/EC50 values. For apoptosis studies (e.g., caspase-3 activation), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes and confidence intervals to enhance reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the ROS-dependent apoptotic mechanisms of this compound in cancer cells?

  • Methodological Answer :
  • Step 1 : Treat cells (e.g., Hep3B) with this compound and measure ROS accumulation via flow cytometry using DCFH-DA. Include NAC (N-acetylcysteine) as a ROS scavenger control .
  • Step 2 : Assess mitochondrial membrane potential (ΔΨm) via JC-1 staining. Correlate ROS levels with ΔΨm collapse and cytochrome c release (western blot) .
  • Step 3 : Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-mediated apoptosis. Validate via PARP cleavage and Bax/Bcl-2 ratio quantification .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :
  • Hypothesis Testing : Compare cell line-specific factors (e.g., expression of drug transporters like P-gp or metabolic enzymes).
  • Experimental Design : Replicate studies in isogenic cell pairs (e.g., wild-type vs. ABCB1-knockout) to isolate transport mechanisms.
  • Data Interpretation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity and publication bias .

Q. How can computational methods predict this compound’s molecular targets and binding affinities?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets like MEK1 or PI3K. Validate with MD simulations (GROMACS) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyl moieties) using LigandScout. Compare with known inhibitors (e.g., Letrozole for aromatase) .

Q. What experimental models are optimal for evaluating the compound’s in vivo cardioprotective effects?

  • Methodological Answer :
  • Animal Models : Use angiotensin II-induced hypertensive rats to assess endothelial dysfunction (aortic superoxide production via lucigenin assay) .
  • Outcome Measures : Quantify SIRT1 activation (western blot) and HO-1 induction (qPCR) in cardiac tissue. Correlate with echocardiographic parameters (e.g., ejection fraction) .

Q. How can researchers integrate multi-omics data to explore this compound’s role in metabolic regulation?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated hepatocytes to identify differentially expressed genes (e.g., GLUT2, Akt2) .
  • Metabolomics : Use LC-MS/MS to profile changes in glycolysis/TCA cycle intermediates. Integrate with pathway analysis (IPA or MetaboAnalyst) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.